N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a complex organic compound that features a combination of furan, thiophene, and benzodioxepine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiophene intermediates, which are then coupled through various condensation reactions. Common synthetic methods include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method condenses 1,4-dicarbonyl compounds with phosphorus pentasulfide to form thiophene derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. This could include continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition of microbial growth, reduction of inflammation, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which have similar thiophene frameworks and exhibit anti-inflammatory and anesthetic properties.
Furan Derivatives: Compounds like furfural and furan-2-carboxylic acid, known for their applications in organic synthesis and material science.
Uniqueness
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is unique due to its combination of furan, thiophene, and benzodioxepine moieties, which impart a distinct set of chemical and biological properties.
Properties
IUPAC Name |
N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5S2/c20-26(21,16-2-3-17-18(9-16)24-6-1-5-23-17)19-10-15-8-14(12-25-15)13-4-7-22-11-13/h2-4,7-9,11-12,19H,1,5-6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUNDZJHBNQVJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)S(=O)(=O)NCC3=CC(=CS3)C4=COC=C4)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.